

# Meta-analysis of Mesdopetam Phase 2a and 2b Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Mesdopetam hemitartrate |           |
| Cat. No.:            | B13421709               | Get Quote |

This guide provides a comprehensive comparison of the Phase 2a and Phase 2b clinical trial data for Mesdopetam, a novel dopamine D3 receptor antagonist developed for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals, presenting a meta-analysis of the available data, detailed experimental protocols, and visualizations of key concepts.

## **Executive Summary**

Mesdopetam has been evaluated in two key clinical trials, a Phase 2a and a Phase 2b study, to assess its efficacy and safety in patients with Parkinson's disease experiencing levodopa-induced dyskinesia. A subsequent meta-analysis of these trials has provided a broader understanding of the drug's potential. The Phase 2a trial provided initial proof-of-concept, demonstrating a reduction in "ON" time with troublesome dyskinesia.[1] The larger Phase 2b trial further explored dose-ranging and confirmed anti-dyskinetic effects, particularly at the 7.5 mg twice-daily dosage, as measured by the Unified Dyskinesia Rating Scale (UDysRS).[2][3] The meta-analysis of both trials concluded that Mesdopetam significantly reduces dyskinesia without compromising motor function.[1]

## **Data Presentation**

The following tables summarize the quantitative data from the Mesdopetam Phase 2a and Phase 2b clinical trials and their meta-analysis.

Table 1: Overview of Mesdopetam Phase 2a and Phase 2b Clinical Trials



| Parameter             | Phase 2a Trial                                                                                                                                         | Phase 2b Trial                                                                                               |
|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Official Title        | A Randomized, Placebo-<br>controlled, Phase IIa Study<br>Evaluating the Efficacy and<br>Tolerability of IRL790 in<br>Parkinson's Disease<br>Dyskinesia | A Clinical Study of Mesdopetam in Patients With Parkinson's Disease Experiencing Levodopa Induced Dyskinesia |
| ClinicalTrials.gov ID | NCT03368170                                                                                                                                            | NCT04435431                                                                                                  |
| Number of Patients    | 75                                                                                                                                                     | 156                                                                                                          |
| Treatment Duration    | 4 weeks                                                                                                                                                | 12 weeks                                                                                                     |
| Dosages               | 5 mg, 7.5 mg, and 10 mg<br>(twice daily) vs. Placebo                                                                                                   | 2.5 mg, 5 mg, and 7.5 mg<br>(twice daily) vs. Placebo                                                        |
| Primary Endpoint      | Change in daily hours of "ON-<br>time" without troublesome<br>dyskinesia ("good ON-time")                                                              | Change in daily hours of "ON-<br>time" without troublesome<br>dyskinesia ("good ON-time")                    |

Table 2: Key Efficacy Outcomes of Mesdopetam Clinical Trials (Meta-analysis)



| Efficacy Endpoint                                                                                   | Phase 2a Trial<br>Results                                                                                                   | Phase 2b Trial<br>Results                                                                             | Meta-Analysis<br>Outcome                                                                                                |
|-----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| "Good ON" time<br>(without troublesome<br>dyskinesia)                                               | Reduction in "ON" time with troublesome dyskinesia ("Bad ON") and a concomitant increase in "Good ON" time was observed.[1] | The primary endpoint of change in "good ON-time" was not met with statistical significance.[4]        | Showed significant and clinically relevant improvements in "Good ON" time.[1]                                           |
| Unified Dyskinesia<br>Rating Scale<br>(UDysRS)                                                      | Data on UDysRS was<br>not the primary focus<br>and detailed results<br>are not readily<br>available.                        | A significant reduction<br>of dyskinesia was<br>observed, particularly<br>at the 7.5 mg dose.[1]      | Demonstrated a significant reduction in dyskinesia as measured by UDysRS (parts 1a, 1b, and total score for part 1).[1] |
| Movement Disorder<br>Society-Unified<br>Parkinson's Disease<br>Rating Scale (MDS-<br>UPDRS) Part II | Not specified in available results.                                                                                         | Unchanged by Mesdopetam treatment, indicating no negative impact on motor aspects of daily living.[4] | Confirmed no worsening of motor function.[1]                                                                            |
| UPDRS Part 4.2<br>(functional impact of<br>dyskinesia)                                              | Not specified in available results.                                                                                         | Not specified in available results.                                                                   | Showed significant and clinically relevant improvements.[1]                                                             |

Table 3: Safety and Tolerability of Mesdopetam



| Adverse Events                   | Phase 2a Trial                           | Phase 2b Trial                                                                              |
|----------------------------------|------------------------------------------|---------------------------------------------------------------------------------------------|
| Overall Profile                  | Good safety and tolerability profile.[4] | Adverse event profile similar to placebo.[2]                                                |
| Serious Adverse Events<br>(SAEs) | Not detailed in available results.       | 4 (3.4%) in Mesdopetam-<br>treated subjects and 3 (7.7%)<br>in placebo-treated subjects.[3] |
| Common Adverse Events            | Not detailed in available results.       | Worsened parkinsonism,<br>headache, fatigue, asthenia,<br>and dissociation.[5]              |

# **Experimental Protocols**

The Mesdopetam Phase 2a and 2b trials were both randomized, double-blind, placebocontrolled studies.[1]

#### Phase 2a Study Protocol:

- Objective: To evaluate the efficacy, safety, and tolerability of Mesdopetam in patients with Parkinson's disease and levodopa-induced dyskinesia.
- Design: Patients were randomized to receive one of three doses of Mesdopetam (5 mg, 7.5 mg, or 10 mg) or a placebo, administered orally twice daily for 4 weeks.[1]
- Primary Outcome Measures: The primary endpoint was the change from baseline in daily hours of "ON-time" without troublesome dyskinesia ("good ON-time"), as assessed by patient diaries.[1]

#### Phase 2b Study Protocol:

- Objective: To evaluate the anti-dyskinetic effect and safety/tolerability of three different doses
  of Mesdopetam and to determine the optimal dose for Phase 3 studies.[2]
- Design: Patients with stable anti-parkinsonian medication experiencing troublesome dyskinesia were randomized to receive placebo, Mesdopetam 2.5 mg, 5 mg, or 7.5 mg twice daily for 12 weeks.[2]



- Primary Outcome Measures: The primary endpoint was the change in daily "ON-time" without troublesome dyskinesia ("good ON").[2]
- Secondary Outcome Measures: Secondary endpoints included the Unified Dyskinesia Rating Scale (UDysRS), time in different motor states, MDS-UPDRS, and others.[2]

Meta-analysis Methodology: Data from both the Phase 2a (4 weeks) and Phase 2b (12 weeks) studies were included. The analysis focused on Mesdopetam doses up to 7.5 mg twice daily versus placebo. The primary statistical method used was a mixed model for repeated measures (MMRM) with fixed effects for the study and the interaction between the study and treatment.[1] To handle missing data from the Phase 2a study at 8 and 12 weeks, multiple imputation and last observation carried forward (LOCF) methods were used as a sensitivity analysis.[1]

## **Mandatory Visualization**



Click to download full resolution via product page



### Meta-Analysis Workflow



Click to download full resolution via product page

Mesdopetam's Mechanism of Action





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdsabstracts.org [mdsabstracts.org]
- 2. IRLAB Therapeutics Focused on novel Parkinson's disease treatments Edison Group [edisongroup.com]
- 3. irlab.se [irlab.se]
- 4. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice
   IRLAB [irlab.se]
- 5. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Meta-analysis of Mesdopetam Phase 2a and 2b Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13421709#meta-analysis-of-mesdopetam-phase-2a-and-2b-clinical-trial-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com